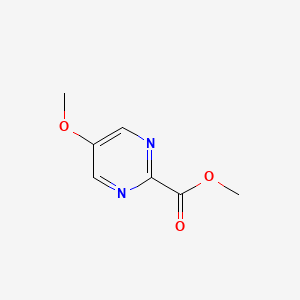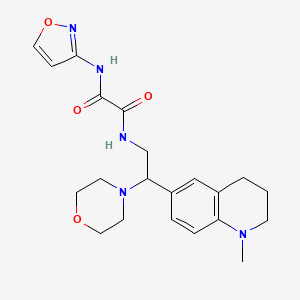
N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, also known as BFPQA, is a chemical compound with potential applications in scientific research. BFPQA is a quinoline derivative that has been synthesized using a variety of methods. In
Scientific Research Applications
Synthesis and Chemical Properties
- Amination of Porphyrins : N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine and related compounds have been used in the synthesis of porphyrins. These reactions involve palladium-catalyzed amination with cyclic secondary amines, including hydroxypiperidines. This process is significant for creating amination products with potential applications in various chemical processes and research fields (Artamkina et al., 2008).
Biological Properties and Interactions
Antibacterial Agents : The compound has been incorporated into fluoroquinolones, demonstrating potential as an antibacterial agent. Studies have shown that such fluoroquinolones exhibit significant antibacterial activity, especially against quinolone-susceptible and multidrug-resistant strains, suggesting its potential in addressing antibiotic resistance (Huang et al., 2010).
Anticancer Properties : Research has explored its use as a tyrosine kinase inhibitor, with studies indicating antiangiogenic and antitumor activity. Such inhibitors are critical in cancer research, providing new avenues for treatment strategies (Gustafson et al., 2006).
Drug Discovery and Development
- Anti-Tubercular Agents : The compound has been evaluated as part of the 2,4-diaminoquinazoline class for its potential as a lead candidate in tuberculosis drug discovery. The study of such compounds is crucial in the ongoing battle against tuberculosis, particularly in the context of drug-resistant strains (Odingo et al., 2014).
properties
IUPAC Name |
[4-(4-bromoanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrFN3O/c22-14-4-7-16(8-5-14)25-20-17-12-15(23)6-9-19(17)24-13-18(20)21(27)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUDDSQTDBBCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


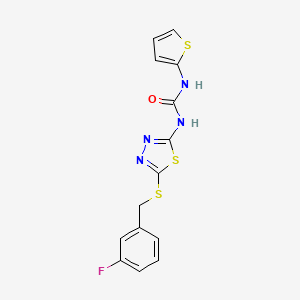
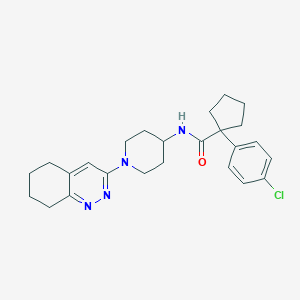
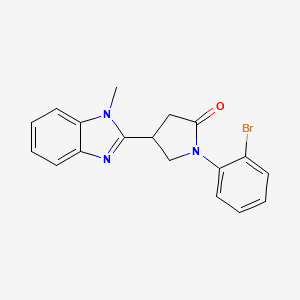
![2-Ethyl-3,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2802074.png)
![6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2802075.png)
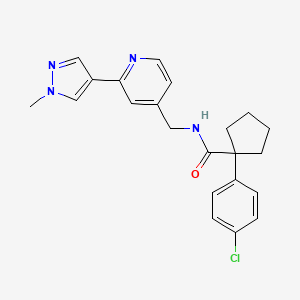
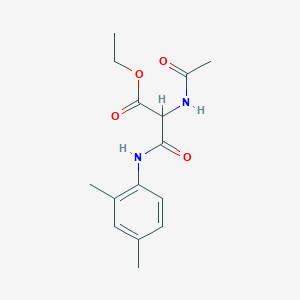
![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2802081.png)

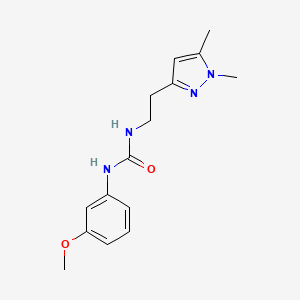
![4-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2802086.png)
